1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene typically involves the bromination and fluorination of benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to achieve high purity levels required for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Butyllithium: Commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Quinones and Hydro Derivatives: From oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The difluoromethoxy group contributes to its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(difluoromethyl)benzene
- 1-Bromo-2,5-difluorobenzene
- 5-((4-Bromo-2,6-difluorophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
Uniqueness
1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties, such as increased reactivity and stability. The difluoromethoxy group further enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H3BrF4O |
---|---|
Molekulargewicht |
259.00 g/mol |
IUPAC-Name |
1-bromo-5-(difluoromethoxy)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H |
InChI-Schlüssel |
NMDDJIBPGIECFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.